molecular formula C17H17N3O3 B5865649 N-[1-(hydrazinocarbonyl)-2-(4-methoxyphenyl)vinyl]benzamide

N-[1-(hydrazinocarbonyl)-2-(4-methoxyphenyl)vinyl]benzamide

Katalognummer B5865649
Molekulargewicht: 311.33 g/mol
InChI-Schlüssel: LOXQFDHCSFLODP-RVDMUPIBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(hydrazinocarbonyl)-2-(4-methoxyphenyl)vinyl]benzamide, also known as HCT-1026, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of hydrazones and has been studied extensively for its pharmacological properties.

Wirkmechanismus

The mechanism of action of N-[1-(hydrazinocarbonyl)-2-(4-methoxyphenyl)vinyl]benzamide is not fully understood, but it is believed to act through multiple pathways. In cancer research, this compound has been shown to inhibit the activity of STAT3, which is a transcription factor that plays a crucial role in cancer cell proliferation and survival. In tuberculosis research, this compound has been shown to inhibit the activity of InhA, which is an enzyme involved in the biosynthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis. In Alzheimer's disease research, this compound has been shown to inhibit the aggregation of beta-amyloid protein by binding to its hydrophobic pockets.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in different disease models. In cancer research, this compound has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the activity of STAT3. In tuberculosis research, this compound has been shown to inhibit the growth of Mycobacterium tuberculosis by inhibiting the activity of InhA. In Alzheimer's disease research, this compound has been shown to inhibit the aggregation of beta-amyloid protein.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-[1-(hydrazinocarbonyl)-2-(4-methoxyphenyl)vinyl]benzamide in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using this compound in lab experiments include its poor solubility in water and its instability in the presence of light and air.

Zukünftige Richtungen

There are several future directions for the research on N-[1-(hydrazinocarbonyl)-2-(4-methoxyphenyl)vinyl]benzamide. One direction is to study the pharmacokinetics and pharmacodynamics of this compound in animal models and in humans. Another direction is to optimize the synthesis of this compound to improve its solubility and stability. Additionally, further research is needed to explore the potential therapeutic applications of this compound in other diseases such as viral infections and autoimmune disorders. Finally, the development of this compound analogs with improved pharmacological properties is another future direction for the research on this compound.

Synthesemethoden

The synthesis of N-[1-(hydrazinocarbonyl)-2-(4-methoxyphenyl)vinyl]benzamide involves the reaction between 4-methoxybenzaldehyde and hydrazine hydrate, followed by the reaction of the resulting product with 4-aminobenzamide. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

N-[1-(hydrazinocarbonyl)-2-(4-methoxyphenyl)vinyl]benzamide has been studied for its potential therapeutic applications in various diseases such as cancer, tuberculosis, and Alzheimer's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In tuberculosis research, this compound has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting the enzyme InhA. In Alzheimer's disease research, this compound has been shown to inhibit the aggregation of beta-amyloid protein, which is a hallmark of the disease.

Eigenschaften

IUPAC Name

N-[(E)-3-hydrazinyl-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-23-14-9-7-12(8-10-14)11-15(17(22)20-18)19-16(21)13-5-3-2-4-6-13/h2-11H,18H2,1H3,(H,19,21)(H,20,22)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXQFDHCSFLODP-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C(=O)NN)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C(=O)NN)/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.